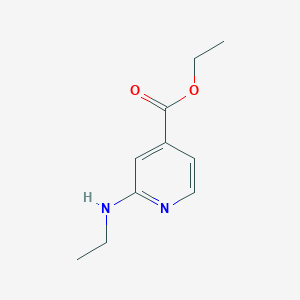

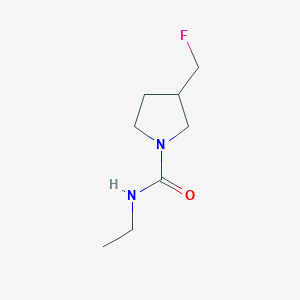

![molecular formula C13H9FN2OS B2832461 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379236-06-3](/img/structure/B2832461.png)

5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, also known as 5-Fluoro-6-methyl-2,3-dithiopyrimidin-4(3H)-one, is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound has been used in various studies due to its unique properties, such as being an inhibitor of cyclin-dependent kinases (CDKs) and a potential therapeutic agent.

Scientific Research Applications

Synthesis and Biological Activities

Design and Synthesis of Derivatives : Researchers have designed and synthesized novel derivatives of the compound with potential anti-inflammatory and analgesic activities. The nature of substituents on the pyrimidine ring significantly influences these activities, with certain derivatives exhibiting potent effects due to their structural modifications (Muralidharan, S. James Raja, Asha Deepti, 2019).

Fungicidal Activities : Novel fluorine-containing derivatives of the compound have been synthesized, showing inhibition activities against fungi such as Rhizoctonia solani and Botrytis cinerea. This indicates the compound's potential as a basis for developing fungicidal agents (Qingyun Ren, Zeping Cui, H. He, Yucheng Gu, 2007).

Antitumor and Antifolate Activities : Certain derivatives have been identified as dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating significant antitumor activities. This suggests their potential application in cancer therapy (A. Gangjee, Yibin Qiu, Wei Li, R. Kisliuk, 2008).

Herbicidal Activity : Derivatives of the compound have shown good inhibition activities against the growth of certain plants, indicating their potential as herbicides (Jin Luo, Anlin Zhao, C. Zheng, Tao Wang, 2017).

Antimicrobial Additives : Some derivatives have been evaluated as antimicrobial additives in surface coatings and printing inks, showing very good antimicrobial effects. This suggests their utility in enhancing the antimicrobial properties of materials (H. A. El‐Wahab, T. S. Saleh, E. Zayed, A. El-Sayed, Ramy S.A. Assaker, 2015).

Antioxidant Activity : Studies have also explored the antioxidant properties of thieno[2,3-d]pyrimidine derivatives, indicating their potential as therapeutic agents for conditions associated with oxidative stress (Y Kotaiah, N Harikrishna, K Nagaraju, C Venkata Rao, 2012).

properties

IUPAC Name |

5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPGXBQPTBABDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326910 |

Source

|

| Record name | 5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

379236-06-3 |

Source

|

| Record name | 5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

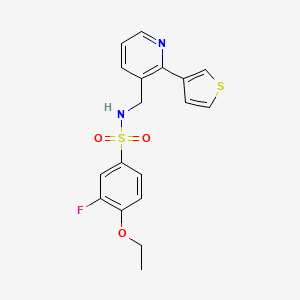

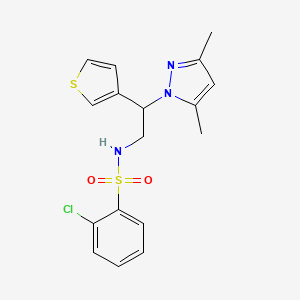

![(2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone](/img/structure/B2832381.png)

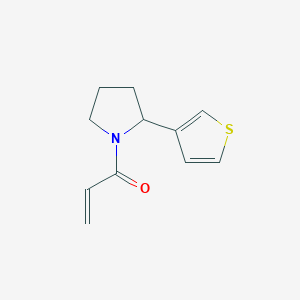

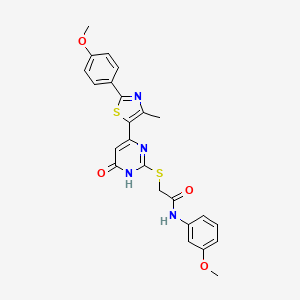

![N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2832383.png)

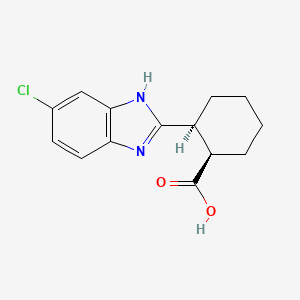

![4-Amino-2-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2832385.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832387.png)

![N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2832393.png)

![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)